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2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-

Cat. No.: B11894099
CAS No.: 86818-99-7
M. Wt: 210.23 g/mol
InChI Key: YHLYCNMZANDXMJ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry that focuses on cyclic compounds containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur. uou.ac.in These compounds can be classified based on ring size (e.g., three-membered, five-membered, six-membered rings), the number and type of heteroatoms, and the degree of saturation (saturated, unsaturated, or aromatic). byjus.comaakash.ac.in

2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- can be systematically classified as follows:

Heterocyclic: It contains an oxygen atom within its cyclic structure. byjus.com

Six-membered ring: The pyranone ring is a six-membered ring containing one oxygen atom. uou.ac.inpharmaguideline.com

Fused or Condensed Heterocycle: The pyranone ring is fused to a naphthalene (B1677914) carbocyclic system. uou.ac.in

Unsaturated: The pyranone ring contains a double bond.

Aromatic System: The naphthalene portion of the molecule is aromatic. byjus.com

The nomenclature, 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- , precisely describes its structure. "Naphtho" indicates the presence of a naphthalene ring system. "[2,3-b]" specifies the fusion of the pyran ring to the 'b' face (the 2,3-bond) of the naphthalene. "Pyran-2-one" describes the six-membered ring with one oxygen atom and a ketone group at position 2. The "2H" indicates the position of the saturated carbon atom in the pyran ring. Finally, "3-methyl" denotes a methyl group substituent at the third position of the pyranone ring.

Contextual Significance of Naphthopyranone Scaffolds in Academic Research

Naphthopyranone scaffolds, including the parent structure of the title compound, are of considerable interest in academic and industrial research. researchgate.net Their significance stems primarily from their diverse and potent biological activities. Many natural and synthetic naphthopyranones have been investigated for a wide range of pharmacological properties. researchgate.netfrontiersin.orgekb.eg

The fused ring system provides a rigid and planar structure that can effectively interact with biological macromolecules such as enzymes and receptors. frontiersin.org This has led to the exploration of naphthopyranone derivatives as potential therapeutic agents. Furthermore, the chromophoric nature of the naphthopyranone system makes some of its derivatives useful as dyes or in the study of photochromism, where the molecule undergoes a reversible change in color upon exposure to light. rsc.orgnih.gov

Historical Perspectives and Early Discoveries of Related Heterocyclic Compounds

The history of naphthopyranones is intrinsically linked to the discovery of their simpler analogs, the coumarins. Coumarin (B35378) itself was first isolated in 1820 by A. Vogel from the tonka bean (Dipteryx odorata), which in the local language was called "coumarou," giving the compound its name. wikipedia.orgnih.gov Initially mistaken for benzoic acid, its true nature as a distinct chemical entity was soon established. The synthesis of coumarin was first achieved by the English chemist William Henry Perkin in 1868. wikipedia.org

The discovery of coumarin and its derivatives paved the way for the investigation of a vast number of related heterocyclic compounds. The structural elucidation and synthesis of these molecules opened up new avenues in the study of natural products and medicinal chemistry. The exploration of different fusion patterns and substitutions on the basic benzopyranone and naphthopyranone skeletons has led to a rich and diverse field of heterocyclic chemistry that continues to be an active area of research today. frontiersin.orgnih.govacs.orgresearchgate.net

Overview of Research Trajectories for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-

As previously mentioned, specific research focusing solely on 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- is not readily found in the public domain. However, research on the broader class of naphthopyranones follows several key trajectories:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to the development of new and efficient synthetic routes to access a variety of substituted naphthopyranones. beilstein-journals.orgresearchgate.netacs.org This includes the exploration of different catalysts, reaction conditions, and starting materials to achieve high yields and selectivity. The synthesis of libraries of these compounds is crucial for structure-activity relationship (SAR) studies.

Biological Activity Screening: A primary driver for the synthesis of new naphthopyranone derivatives is the screening for various biological activities. These include, but are not limited to, anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. ekb.egnih.govnih.gov

Spectroscopic and Structural Characterization: Detailed characterization of newly synthesized naphthopyranones using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is essential to confirm their structures and understand their electronic properties. nih.govmdpi.comnih.gov

Photochromic and Material Science Applications: The photochromic properties of certain naphthopyran derivatives are being explored for their potential use in optical switches, data storage, and smart materials. rsc.org

Due to the lack of specific data for the 3-methyl derivative, the following tables provide representative data for the parent 2H-Naphtho[2,3-b]pyran-2-one and some of its other derivatives to illustrate the general characteristics of this class of compounds.

Table 1: General Properties of Representative Naphthopyranone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Appearance
2H-Naphtho[2,3-b]pyran-2-oneC₁₃H₈O₂196.21Solid
2-Phenylnaphtho[2,3-b]furan-4,9-dioneC₁₈H₁₀O₃274.27Yellow solid nih.gov
2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dioneC₁₉H₁₂O₃288.30Faint yellow solid mdpi.comnih.gov

Note: Data for closely related furan-4,9-dione derivatives are included to provide context on the physical properties of similar fused-ring systems.

Table 2: Representative Spectroscopic Data for a Naphthopyranone-Related Structure

Spectroscopic TechniqueKey Observations for 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione mdpi.comnih.gov
¹H NMR (400 MHz, CDCl₃)δ (ppm) 2.39 (s, 3H, CH₃), 7.11 (s, 1H, Ar-H), 7.27 (d, 2H, J = 7.6 Hz, Ar-H), 7.72–7.77 (m, 4H, Ar-H), 8.16–8.21 (m, 2H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm) 21.5, 102.3, 125.5, 126.8, 126.9, 129.8, 132.5, 132.9, 133.1, 133.5, 133.9, 134.7, 160.6, 172.9, 180.9
HRMS (ESI)m/z calcd 289.0859 for C₁₉H₁₃O₃ [M + H]⁺, found 289.0861

This data for a related compound illustrates the types of signals expected for the naphthopyranone scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B11894099 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- CAS No. 86818-99-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86818-99-7

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[g]chromen-2-one

InChI

InChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3

InChI Key

YHLYCNMZANDXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2OC1=O

Origin of Product

United States

Synthetic Methodologies for 2h Naphtho 2,3 B Pyran 2 One, 3 Methyl and Analogues

Strategies for Constructing the Naphthopyranone Ring System

The formation of the naphthopyranone core relies on a range of chemical reactions that assemble the fused ring system from simpler precursors. These methods include classical condensation reactions, various cyclization processes, modern metal-catalyzed approaches, and efficient multicomponent reactions.

Condensation Reactions (e.g., Pechmann, Knoevenagel, Claisen)

Condensation reactions are fundamental to the synthesis of the pyranone ring, involving the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

Pechmann Condensation: This is a classic and straightforward method for synthesizing coumarins and their derivatives by reacting a phenol (B47542) with a β-ketoester under acidic conditions. nih.govacs.org The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. nih.gov For the synthesis of naphthopyranones, a naphthol is used as the phenolic starting material. For instance, 4-methyl-2H-benzo[h]chromen-2-one, a naphthopyranone derivative, can be synthesized from α-naphthol and ethyl acetoacetate. acs.org Various acid catalysts can be employed to promote this reaction. acs.orgorganic-chemistry.org

Table 1: Examples of Pechmann Condensation Conditions for Coumarin (B35378)/Naphthopyranone Synthesis

Phenol/Naphtholβ-KetoesterCatalystConditionsYieldReference
Substituted PhenolsMethyl AcetoacetateBoron trifluoride dihydrate60 °C, 20 mins98-99% researchgate.net
α-NaphtholEthyl AcetoacetateInCl₃Solvent-free, 60 Hz milling, 12 mins88% acs.org
3-MethoxyphenolMethyl AcetoacetateConc. H₂SO₄Not specified40-70% researchgate.net

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. semanticscholar.orgorganic-chemistry.org This strategy is widely used in the synthesis of various heterocyclic compounds, including pyran derivatives. nih.gov A common approach for constructing the 2H-pyran ring is a tandem Knoevenagel condensation/electrocyclization sequence. nih.govyoutube.com In this process, the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde (enal) first forms a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to furnish the stable 2H-pyran ring. nih.gov The use of water as a solvent and mild heating can make this a green and efficient methodology. youtube.com

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. rsc.orgnih.gov The product is a β-keto ester or a β-diketone. acs.orguwindsor.ca While not always directly forming the final naphthopyranone ring in a single step, the Claisen condensation is crucial for synthesizing key precursors, specifically the β-ketoesters that are required for other cyclization strategies like the Pechmann condensation. nih.govuwindsor.ca The reaction is driven by the formation of a highly stabilized enolate of the β-keto ester product. acs.org

Cyclization Processes

Cyclization reactions are key steps in forming the heterocyclic pyranone ring. These can be categorized based on the specific bond-forming strategy employed.

A predominant method for synthesizing the 2H-pyran core is through the oxa-6π-electrocyclization of a 1-oxatriene (a dienone). nih.govyoutube.com This pericyclic reaction involves the formation of a sigma bond between the oxygen atom and a terminal carbon of the conjugated system, leading to the six-membered heterocyclic ring. The stability of the resulting 2H-pyran is often enhanced by fusion to an aromatic ring, as is the case with naphthopyranones. youtube.com

Intramolecular cyclizations are also widely employed. For example, a base-promoted domino reaction can lead to the formation of 2H-pyranones through an intramolecular O-cyclization of an intermediate generated from the reaction of α-aroylketene dithioacetals and malononitrile (B47326). libretexts.org Other specialized cyclization methods include visible-light-mediated [3+2] cycloadditions and thermal cyclizations, which have been developed for related naphthofuranone systems but demonstrate the breadth of cyclization strategies available. nih.gov

Metal-Catalyzed Approaches (e.g., Suzuki, Heck)

Modern organic synthesis frequently utilizes transition metal catalysts to facilitate the construction of complex molecular architectures with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent. The Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene, is a powerful tool for carbon-carbon bond formation. nih.gov It has been used in a two-step process to synthesize 2-substituted 1,4-naphthoquinones, which are close structural relatives and potential precursors to naphthopyranones. This involves an initial Heck coupling of 2-bromonaphthalene (B93597) with an olefin, followed by oxidation. nih.gov Intramolecular Heck reactions are also valuable for creating cyclic structures. libretexts.orgmdpi.com

The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is another cornerstone of palladium-catalyzed cross-coupling. semanticscholar.org This method has been successfully applied to the synthesis of 3- and 5-substituted 2-pyrones, demonstrating its utility in functionalizing the pyranone core. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. rsc.org

Other transition metals, such as ruthenium and nickel , also catalyze reactions useful for pyranone synthesis. Ruthenium catalysts can promote cascade reactions to form pyranones from acrylic acids and glyoxylate, and nickel catalysts have been used for the cycloaddition of alkynes and carbon dioxide to yield highly functionalized 2-pyranones. researchgate.netnih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The synthesis of pyran derivatives is well-suited to MCR strategies. A common MCR for building pyran-annulated systems involves the one-pot reaction of an aldehyde, malononitrile, and an active methylene compound. This type of reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. One-pot syntheses of naphtho[2,1-b]pyran derivatives have been achieved by reacting α-cyanocinnamonitrile with a naphthol derivative, showcasing the power of MCRs in constructing the target scaffold.

Reactions Involving Activated Methylene Compounds and Aldehydes

The reaction between an activated methylene compound and an aldehyde is a cornerstone of many synthetic routes to pyranones and is central to the Knoevenagel condensation. semanticscholar.orgorganic-chemistry.org An "active methylene" group is a CH₂ group flanked by two electron-withdrawing groups (such as C=O, CN, or COOR), which makes its protons acidic and easily removed by a base.

The typical reaction sequence involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration and often cyclization to yield the final heterocyclic product. organic-chemistry.org Malononitrile is a frequently used active methylene compound in these syntheses. Various catalysts, including basic amines like piperidine (B6355638) or organocatalysts, can be used to facilitate this transformation under mild conditions. nih.gov

Table 2: Catalysts and Conditions for Knoevenagel-type Condensations

Carbonyl CompoundActive MethyleneCatalystConditionsProduct TypeReference
Benzaldehyde DerivativesMalononitrileAmino-bifunctional frameworksEthanol, Room Temp, 5 minα,β-unsaturated ketone
AldehydesEthyl CyanoacetateTriphenylphosphineSolvent-free, Microwave(E)-olefins
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolEnone semanticscholar.org
AldehydesMalononitrileGlycineAqueous ethanol, Reflux2-Amino pyran derivatives

Regioselective Synthesis and Strategic Functionalization

Achieving regioselectivity—the control over the specific position of bond formation or functional group installation—is a critical aspect of synthesizing complex molecules like substituted naphthopyranones. The ability to strategically place substituents on the aromatic or pyranone ring is essential for tuning the molecule's properties.

Several synthetic protocols have been developed with a focus on high regioselectivity. For instance, visible-light-mediated cycloaddition reactions for related naphthofuranones have been shown to proceed with excellent regiocontrol. nih.gov Similarly, methods for the regioselective synthesis of thiopyrano[2,3-b]pyran-2-ones have been reported, highlighting the importance of this control in related heterocyclic systems. youtube.com

Strategic functionalization can be achieved through various means. Metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing a wide array of substituents onto a pre-formed naphthopyranone core, provided a suitable handle like a halogen atom is present. organic-chemistry.org This allows for the late-stage diversification of the molecule. Furthermore, the choice of starting materials in condensation or multicomponent reactions inherently directs the placement of functional groups on the final product.

Green Chemistry Approaches and Advanced Synthetic Techniques

In recent years, the principles of green chemistry have become a pivotal consideration in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of 2H-naphtho[2,3-b]pyran-2-one, 3-methyl- and its analogs, several innovative techniques have emerged that align with these goals, offering advantages such as shorter reaction times, higher yields, and reduced environmental impact. nanobioletters.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. tubitak.gov.tr

In the context of naphthopyran synthesis, microwave irradiation has been successfully employed in cyclocondensation reactions. For instance, the synthesis of naphthopyranopyrimidinone derivatives has been achieved with significantly better yields and shorter reaction times (3–5 minutes) compared to conventional heating methods (3–12 hours). tubitak.gov.tr This efficiency makes microwave-assisted synthesis a highly attractive and sustainable alternative. tubitak.gov.tr The application of this method has been explored for various pyran-based structures, highlighting its versatility. bohrium.commdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Naphthopyranopyrimidinone Derivatives tubitak.gov.tr

MethodReaction TimeYield
Microwave-Assisted3–5 minutesExcellent
Conventional Heating3–12 hoursGood

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. researchgate.net This technique is recognized as a green synthetic approach and has been effectively applied to the synthesis of various pyran derivatives. nanobioletters.comresearchgate.netresearchgate.net

Studies have demonstrated that ultrasound irradiation can significantly improve the efficiency of one-pot, multi-component reactions for synthesizing pyran-based compounds. nanobioletters.comresearchgate.net When compared to traditional heating methods, ultrasound-assisted synthesis often results in higher yields and shorter reaction times. nanobioletters.comresearchgate.net For example, the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives showed superior results under ultrasonic conditions. nanobioletters.comresearchgate.net The use of ultrasound has also been shown to be effective in aqueous media, further enhancing the green credentials of this method. researchgate.netnih.gov

Key advantages of ultrasound-assisted synthesis include: researchgate.netnih.gov

Reduced reaction times

Increased product yields

Milder reaction conditions

Energy efficiency

Solvent-Free Reaction Conditions

The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and potential hazards. rsc.org

For the synthesis of naphthopyran analogues, solvent-free methods have been successfully developed. researchgate.net For example, the preparation of 4H-pyrans has been achieved through mechanochemical multicomponent reactions using ball-milling, completely avoiding the use of solvents. nih.gov This approach not only aligns with green chemistry principles but can also lead to the formation of products with high purity and yield. nih.gov The synthesis of N-Aryl 2,3-Dihydro-4H naphtho-[2,1-e] 1,3-oxazines has also been accomplished using a solvent-free, one-pot, three-component system. researchgate.net

Deep Eutectic Solvents in Synthesis

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. nih.gov They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), resulting in a liquid with a significantly lower melting point than its individual components. rsc.orgnih.gov DESs are attractive alternatives to traditional volatile organic compounds due to their low cost, low toxicity, and biodegradability. rsc.org

While specific applications of DESs for the synthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- are still an emerging area of research, their use in the synthesis of related heterocyclic compounds, such as 2-hydroxyphenylbenzimidazoles and trisubstituted 1H-pyrroles, has been demonstrated. nih.govrsc.org These studies highlight the potential of DESs to serve as effective and environmentally benign reaction media for the synthesis of complex organic molecules. nih.gov For instance, choline hydroxide (B78521) has been used as both a catalyst and a reaction medium for the synthesis of pyrrole (B145914) derivatives. rsc.org

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

The derivatization of the 2H-naphtho[2,3-b]pyran-2-one scaffold is crucial for fine-tuning its properties and exploring its potential in various applications. Strategic modifications to the core structure can lead to a wide range of analogues with diverse functionalities. rsc.org

One common approach involves the condensation of a naphthol with a propargyl alcohol under acidic conditions. rsc.org This method allows for the introduction of various substituents on the aryl rings attached at the 3-position of the naphthopyran. rsc.org For example, introducing electron-donating groups at the para position of the phenyl rings can cause a significant shift in the absorption spectrum of the resulting merocyanine (B1260669) dye. rsc.org

Furthermore, multicomponent reactions provide an efficient pathway to construct complex molecules in a single step. mdpi.comresearchgate.net The reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and malononitrile in the presence of a catalyst can yield various benzo[g]chromene derivatives. The versatility of the pyran-2-one framework makes it a valuable building block for synthesizing a wide array of heterocyclic compounds. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 2h Naphtho 2,3 B Pyran 2 One, 3 Methyl

Nucleophilic and Electrophilic Reactivity of the Naphthopyranone Core

The reactivity of the naphthopyranone core is characterized by both nucleophilic and electrophilic sites. The pyran-2-one ring system contains electrophilic carbons, particularly at positions 2, 4, and 6, making them susceptible to attack by nucleophiles. Conversely, the electron-rich nature of the naphthalene (B1677914) ring and the presence of activating groups can render certain positions nucleophilic.

Studies on related pyran-2-one derivatives have shown that the acetyl group and specific carbon atoms within the pyran ring act as electrophilic centers. The reactivity of these sites can be influenced by the reaction conditions and the nature of the attacking species. For instance, the condensation of 4-methyl(2H)naphtho[1,2-b]pyran-2-one with esters proceeds via Claisen condensation, highlighting the electrophilic character of the pyranone carbonyl group. tandfonline.com

Addition Reactions (e.g., Michael Addition, Acrylonitrile (B1666552) Addition)

The conjugated system within the naphthopyranone structure allows for various addition reactions. One notable example is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In the context of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-, the double bond within the pyranone ring can act as a Michael acceptor.

A specific instance of an addition reaction is the addition of acrylonitrile to 4-methyl(2H)naphtho[1,2-b]pyran-2-one, which results in the formation of 2-Oxo(2H)naphtho[1,2-b]pyran-4-butyramide. tandfonline.com This reaction demonstrates the susceptibility of the pyranone ring to nucleophilic addition.

Table 1: Examples of Addition Reactions

ReactantReagentProductReaction Type
4-methyl(2H)naphtho[1,2-b]pyran-2-oneAcrylonitrile2-Oxo(2H)naphtho[1,2-b]pyran-4-butyramideAcrylonitrile Addition

Substitution Reactions on the Naphthopyranone Scaffold

Substitution reactions on the naphthopyranone scaffold can occur on both the naphthalene and pyranone rings, depending on the reagents and conditions. Electrophilic substitution is more likely to occur on the electron-rich naphthalene ring, while nucleophilic substitution can target the pyranone ring, often leading to ring-opening or rearrangement.

For example, the bromination of 4-methyl(2H)naphtho[1,2-b]pyran-2-one leads to the formation of 3,6-dibromo-4-methyl(2H)naphtho[1,2-b]pyran-2-one, indicating electrophilic substitution on both the pyranone and naphthalene rings. tandfonline.com Furthermore, reactions with primary amines can lead to the replacement of the pyranone oxygen, forming N-substituted quinolinone derivatives. tandfonline.com

Rearrangement Reactions (e.g., Claisen Rearrangement, Skeletal Rearrangements)

The naphthopyranone skeleton can undergo various rearrangement reactions, leading to structurally diverse products. These rearrangements can be triggered by thermal, acidic, or basic conditions.

A notable example is the S-Claisen rearrangement observed in the synthesis of a thienonaphthopyrone derivative from a naphthopyrone precursor. tandfonline.com While not directly involving 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-, this demonstrates the potential for such rearrangements within the broader class of naphthopyranones. Skeletal rearrangements are also a known feature of pyran-containing systems, often resulting from reactions with specific reagents like diethylaminosulfur trifluoride (DAST) in related dianhydropyranoses. rsc.orgresearchgate.net These rearrangements can involve migration of ring atoms or substituent groups, leading to significant structural changes. rsc.orgresearchgate.net

Redox Properties and Photochemical Transformations

The extended π-system of the naphthopyranone core imparts it with interesting redox and photochemical properties. These compounds can participate in electron transfer processes and undergo a variety of transformations upon exposure to light.

Photo-induced Ring Opening and Valence Isomerism

A key photochemical reaction of many naphthopyrans is a reversible 6π electrocyclic ring-opening upon irradiation with UV light. nih.gov This process converts the colorless naphthopyran into a colored merocyanine (B1260669) dye. nih.gov This photochromism is a result of the scission of the pyran C-O bond, leading to a planar, conjugated structure. nih.gov The specific isomers formed, such as the transoid-cis (TC) and transoid-trans (TT) isomers, and their relative stability are influenced by substituents on the naphthopyran core. mdpi.com For instance, aryl substituents at position 2 have been shown to suppress the formation of the long-lived TT isomer. mdpi.com

Photodimerization and Reversible Retro-Cycloaddition

In the solid state, some naphthopyran derivatives can undergo [2+2] photodimerization upon irradiation. acs.orgnih.gov This reaction involves the formation of a cyclobutane (B1203170) ring between two naphthopyran molecules. Interestingly, this process can be reversible, with irradiation of the photodimer in solution leading to a retro [2+2] cycloaddition, regenerating the monomeric naphthopyran. acs.orgnih.gov In some cases, photodimerization can be accompanied by a skeletal rearrangement, affording different dimeric structures. acs.orgnih.gov

Table 2: Photochemical Transformations of Naphthopyran Derivatives

TransformationConditionsProduct
Photo-induced Ring OpeningUV IrradiationMerocyanine Dyes
PhotodimerizationSolid-state IrradiationCyclobutane Dimers
Reversible Retro-CycloadditionIrradiation of Dimer in SolutionMonomeric Naphthopyran

Formation of Merocyanine Dyes upon Photoexcitation

The photochromism of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- and related naphthopyran compounds is characterized by a reversible transformation from a colorless or weakly colored closed form (the naphthopyran) to a highly colored open form (the merocyanine dye) upon irradiation with ultraviolet (UV) light. nih.gov This process involves a 6π electrocyclic ring-opening reaction. nih.gov

Upon absorption of UV radiation, the pyran ring of the naphthopyran molecule undergoes cleavage of the C-O bond. researchgate.net This bond scission leads to the formation of a planar, conjugated merocyanine structure. nih.gov The extended π-electron system in the merocyanine dye is responsible for its strong absorption in the visible region of the electromagnetic spectrum, resulting in its characteristic color. researchgate.net

Transient spectroscopy and computational studies have provided deeper insights into the mechanistic details of this photochemical transformation. nih.gov Following photoexcitation, the initial step is the near-instantaneous formation of a cis-transoid (CT) merocyanine isomer. nih.gov Subsequent irradiation with UV light can then induce cis-to-trans isomerization of the exocyclic double bond, leading to the formation of the trans-transoid (TT) merocyanine isomer. nih.gov The various stereoisomers of the merocyanine dye are generated through the photochemical 6π electrocyclic ring-opening reaction and possible subsequent olefin photoisomerization reactions. researchgate.net To minimize steric hindrance between the aryl substituents and the naphthalenone core, a rapid rotation occurs around the newly formed C-C single bond, converting the cisoid conformation to a more stable transoid conformation. researchgate.net

The specific substitution pattern on the naphthopyran scaffold significantly influences the photophysical and photochromic properties of the resulting merocyanine dyes. researchgate.net This includes the absorption maxima, fluorescence quantum yields, and the kinetics of the thermal fading process (ring-closure) back to the colorless naphthopyran form. researchgate.net For instance, studies on 2,2-diphenyl-2H-naphtho[1,2-b]pyran and its derivatives have shown that the absorption of the merocyanine forms can be tuned to cover most of the visible spectrum (400–700 nm) by altering the substituents. researchgate.net The rate of the ring-closure reaction, which dictates the stability of the colored form, is also highly dependent on the nature of the substituents. researchgate.net

While the photochemical ring-opening to form merocyanine dyes is typically a reversible process, unique reaction pathways can lead to the formation of permanent or thermally persistent merocyanine species. nih.govacs.org For example, in certain engineered naphthopyran mechanophores, mechanical force can induce not only the ring-opening but also a subsequent ester C-O bond scission. nih.govacs.org This reveals a β-hydroxy ketone that can form an intramolecular hydrogen bond, effectively "locking" the merocyanine in its open form and preventing the thermal ring-closure. nih.govacs.org

The table below summarizes the key aspects of the photoexcitation process and the resulting merocyanine dye formation.

FeatureDescription
Initial State 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (colorless or weakly colored)
Stimulus Ultraviolet (UV) light irradiation
Primary Reaction 6π electrocyclic ring-opening of the pyran ring
Intermediate Cis-transoid (CT) merocyanine isomer
Final Product Trans-transoid (TT) merocyanine isomer and other stereoisomers
Resulting Property Intense color due to extended π-conjugation
Reversibility Typically reversible through thermal or photochemical ring-closure

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

For 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (C₁₄H₁₀O₂), the expected monoisotopic mass is approximately 222.0681 g/mol . A high-resolution mass spectrum would confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak ([M]⁺˙) and various fragment ions resulting from the breakdown of the molecule. Common fragmentation pathways for lactones include the loss of carbon monoxide (CO) and carbon dioxide (CO₂).

Tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed on the isolated [M+H]⁺ ion. nih.gov By inducing fragmentation, these experiments reveal the structure of the parent ion. For pyranonaphthoquinone derivatives, fragmentation often involves the loss of small neutral molecules like a methyl radical or carbon monoxide, providing clear evidence for the compound's structure. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-, the key functional groups are the α,β-unsaturated lactone (a cyclic ester within the pyran-2-one ring), the aromatic naphthalene (B1677914) system, and the methyl group.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This peak is typically observed in the range of 1710-1750 cm⁻¹. For example, in related 2H-pyran-2-one structures, this carbonyl stretch is a defining characteristic. In 6-(3-Methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile, the C=O stretch appears at 1711 cm⁻¹. Similarly, studies on other 2H-pyranones report strong C=O absorption around 1712 cm⁻¹.

Other significant absorptions include those for the C=C stretching vibrations of the aromatic naphthalene ring and the pyranone ring, which typically appear in the 1500-1650 cm⁻¹ region. The stretching vibrations for the C-O bond within the lactone ring are expected in the 1000-1300 cm⁻¹ range. The presence of the methyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- (Predicted)
Functional GroupBondPredicted Absorption Range (cm⁻¹)Vibration Type
Lactone CarbonylC=O1710 - 1750Stretch
Aromatic/VinylC=C1500 - 1650Stretch
Lactone C-OC-O1000 - 1300Stretch
MethylC-H2850 - 2960Stretch
MethylC-H1375, 1450Bend
Aromatic C-HC-H3000 - 3100Stretch

Elemental Analysis for Purity and Composition

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a sample of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-. This analysis serves to verify the compound's empirical formula (C₁₄H₁₀O₂) and assess its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula and atomic weights of the constituent elements.

For a pure sample of C₁₄H₁₀O₂, the theoretical elemental composition is:

Carbon (C): 79.99%

Hydrogen (H): 4.79%

Oxygen (O): 15.22%

A close correlation between the experimental results and these theoretical values is a strong indicator of the successful synthesis and high purity of the compound. This method is standard in the characterization of newly synthesized organic molecules, including various heterocyclic systems.

Interactive Data Table: Theoretical Elemental Composition of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-
ElementSymbolAtomic Weight ( g/mol )Moles in CompoundMass in Compound ( g/mol )Percentage (%)
CarbonC12.01114168.15479.99
HydrogenH1.0081010.0804.79
OxygenO15.999231.99815.22
Total C₁₄H₁₀O₂ --210.222 100.00

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

While a specific crystal structure for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- is not publicly available, XRD studies on closely related naphthopyran and pyranone derivatives provide valuable insights into the expected molecular architecture. For instance, analysis of isomeric benzochromene acetates reveals a perpendicular orientation between the naphthyl and pyran rings. The pyran ring itself is often found to be essentially planar. An XRD analysis of the title compound would confirm the planarity of the fused ring system and detail how the molecules arrange themselves in a crystalline lattice. Such structural data is invaluable for understanding the material's physical properties and for computational modeling studies.

Advanced Spectroscopic Techniques for Characterizing Excited States and Transient Species

The photochemical and photophysical properties of naphthopyrans are often investigated using advanced spectroscopic techniques like time-resolved absorption and emission spectroscopy. These methods are essential for studying the transient species and excited states that form upon photoexcitation.

Naphthopyrans are known to exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by light. Upon UV irradiation, the pyran ring can undergo a 6π-electrocyclic ring-opening reaction to form colored, open-chain isomers known as photomerocyanines.

Time-resolved spectroscopy, with resolutions spanning from femtoseconds to milliseconds, allows researchers to monitor the formation and decay of these transient species. By analyzing the transient absorption spectra, one can determine the lifetimes of singlet and triplet excited states, the quantum yields of the ring-opening reaction, and the kinetics of the reverse reaction (ring closure). These studies reveal how substituents on the naphthopyran core influence the stability and absorption characteristics of the transient photomerocyanines, which is critical for applications in optical switches and smart materials.

Computational and Theoretical Studies on 2h Naphtho 2,3 B Pyran 2 One, 3 Methyl

Quantum Chemical Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a compound like 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-, a multi-level approach employing semiempirical, ab initio, and density functional theory methods would provide a comprehensive electronic profile.

Semiempirical (PM3), Ab Initio (HF), and Density Functional Theory (DFT) Calculations

A hierarchical computational approach is often employed to study molecular systems.

Semiempirical Methods (PM3): The Parametric Method 3 (PM3) is a semiempirical method that uses parameters derived from experimental data to simplify calculations. It is computationally less expensive and is suitable for initial geometry optimizations and for studying large molecular systems.

Ab Initio Hartree-Fock (HF) Calculations: The Hartree-Fock method is a foundational ab initio ("from the beginning") method that solves the Schrödinger equation without empirical parameters. It provides a good first approximation of the electronic structure but does not fully account for electron correlation.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its balance of accuracy and computational cost. Functionals like B3LYP and B3PW91 are commonly used. DFT calculations are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties.

Table 1: Representative Data from DFT Calculations on a Related Pyran Derivative (Note: This data is for a different pyran derivative and is illustrative of the types of results obtained from DFT calculations.)

Parameter Calculated Value Method/Basis Set
Total Energy -X Hartrees B3LYP/6-311G**
Dipole Moment Y Debye B3LYP/6-311G**
HOMO Energy -Z eV B3LYP/6-311G**
LUMO Energy -W eV B3LYP/6-311G**
HOMO-LUMO Gap (Z-W) eV B3LYP/6-311G**

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photochromic or photophysical properties of a molecule like a naphthopyran, studying its electronically excited states is crucial. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (UV-Vis). This method is essential for predicting the color of compounds and understanding their behavior upon irradiation.

Electronic Structure Calculations and Molecular Orbital Analysis

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding a molecule's reactivity.

HOMO: The energy and location of the HOMO indicate the ability to donate electrons and the likely sites for electrophilic attack.

LUMO: The energy and location of the LUMO indicate the ability to accept electrons and the likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

These orbitals are visualized to understand the electronic distribution and potential for interaction.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are pivotal in medicinal chemistry and materials science for designing new molecules with desired properties by correlating their chemical structure with their biological activity or physical properties.

Selection and Calculation of Molecular Descriptors (Electronic, Steric, Lipophilic)

QSAR models are built upon molecular descriptors, which are numerical representations of a molecule's properties. For a molecule like 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-, these would include:

Electronic Descriptors: Derived from quantum chemical calculations, these include dipole moment, HOMO and LUMO energies, and atomic charges. These describe a molecule's electronic interactions.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, surface area, and molar refractivity.

Lipophilic Descriptors: The logarithm of the partition coefficient (logP) is the most common lipophilic descriptor, representing a molecule's affinity for fatty or non-polar environments.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies (Note: This table lists common descriptors that would be calculated for a QSAR study.)

Descriptor Class Example Descriptors
Electronic HOMO/LUMO Energy, Dipole Moment, Mulliken Charges
Steric Molecular Weight, Molar Refractivity, Molecular Volume
Lipophilic LogP, Water Solubility

These descriptors are then used to build a mathematical model that relates them to a specific activity.

Pharmacophore Modeling Approaches

Pharmacophore modeling is a powerful tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. A pharmacophore model for a derivative of 2H-Naphtho[2,3-b]pyran-2-one would typically consist of features such as:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen)

Hydrogen Bond Donors

Aromatic Rings (the naphthyl group)

Hydrophobic/Lipophilic Regions

By identifying a common pharmacophore among a series of active compounds, researchers can screen large databases for new molecules that fit the model or design new derivatives with enhanced activity. The distances and angles between these features are critical components of the model.

Molecular Docking Simulations for Ligand-Target Interactions

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of a ligand-target complex is governed by a variety of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Hydrogen bonds are highly directional and play a crucial role in the specificity of binding. In the context of a molecule like 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-, the carbonyl oxygen of the pyranone ring is a potential hydrogen bond acceptor. The methyl group at the 3-position can influence the local electronic environment and steric accessibility of this oxygen.

Hydrophobic interactions, driven by the tendency of nonpolar groups to aggregate in an aqueous environment, are also critical for binding affinity. The fused naphthyl ring system of the compound provides a large, nonpolar surface area ripe for such interactions within a protein's binding pocket. Molecular docking simulations on related heterocyclic systems often reveal these key interactions with amino acid residues of the target protein.

Table 1: Illustrative Potential Interactions for a Naphthopyran Scaffold in a Generic Protein Binding Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondCarbonyl Oxygen (C=O)Serine, Threonine, Tyrosine, Asparagine, Glutamine
π-π StackingNaphthyl Ring SystemPhenylalanine, Tyrosine, Tryptophan, Histidine
HydrophobicNaphthyl Ring System, Methyl GroupLeucine, Isoleucine, Valine, Alanine, Proline

Note: This table is illustrative and based on general principles of ligand-receptor interactions for similar heterocyclic systems.

Photokinetics and Photophysical Properties Modeling

Naphthopyrans are a well-known class of photochromic compounds, meaning they can undergo a reversible change in their chemical structure and, consequently, their color upon exposure to light. google.com Computational modeling is instrumental in elucidating the mechanisms and dynamics of these photochemical processes. While specific photokinetic data for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- is not available, the general principles derived from studies of other 2H-naphthopyrans can be applied. google.com The photochromic effect in these molecules involves the cleavage of the C-O bond in the pyran ring upon UV irradiation, leading to a colored, open-ring merocyanine (B1260669) form. The system then reverts to the colorless, closed-ring form either thermally or upon exposure to visible light.

Determination of Quantum Yields and Absorptivities of Reactive Species

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of specific events occurring per photon absorbed by the system. In the context of photochromism, the coloring quantum yield represents the efficiency of the transformation from the closed to the open form. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are employed to predict the absorption spectra and excited-state properties of both the closed and open forms of photochromic compounds. These calculations can provide estimates of the absorption maxima (λmax) and molar absorptivities of the different species involved in the photochemical transformation. While precise experimental values for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- are not documented, the table below provides an illustrative example of typical values for related naphthopyran systems.

Table 2: Illustrative Photophysical Properties for a Generic Naphthopyran System

SpeciesFormTypical Absorption Max (λmax)Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹)Typical Coloring Quantum Yield (Φ)
2H-NaphthopyranClosed (Colorless)~340 nm (UV)~10,000 - 20,000N/A
MerocyanineOpen (Colored)~450 - 550 nm (Visible)~30,000 - 60,000~0.1 - 0.5

Note: The values in this table are illustrative and represent a general range for photochromic naphthopyrans. The specific properties of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- may vary.

Mechanistic Insights into Biological Activities of 2h Naphtho 2,3 B Pyran 2 One, 3 Methyl and Analogues in Vitro Cellular Focus

Inhibition of Key Enzymes and Modulation of Cellular Signaling Pathways

The ability of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- and its analogues to interfere with the function of critical enzymes is a cornerstone of their biological activity. This interference can disrupt essential metabolic and signaling cascades within cells, leading to a range of cellular responses.

Mechanisms of Trypanothione (B104310) Reductase Inhibition

While direct studies on 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- are limited, research on structurally related naphthoquinones provides significant insights into the potential mechanisms of trypanothione reductase (TR) inhibition. TR is a crucial enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like Chagas disease and leishmaniasis. This enzyme is central to the parasite's unique thiol-based antioxidant defense system, which relies on trypanothione. nih.gov

Naphthoquinone derivatives have been identified as potent inhibitors of TR. nih.gov One of the primary mechanisms of inhibition is through a process known as "futile-cycling" or acting as "subversive substrates". nih.gov In this process, the naphthoquinone accepts electrons from the reduced flavin cofactor of TR, forming a semiquinone radical. This radical can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) and regenerating the parent naphthoquinone. This futile cycle continuously consumes the reducing equivalents of the enzyme without completing the normal catalytic cycle of reducing trypanothione disulfide. nih.gov

Furthermore, some naphthoquinone derivatives have been shown to act as non-competitive or mixed-type inhibitors of TR with respect to both trypanothione and the cofactor NADPH. nih.govnih.gov This suggests that they can bind to sites on the enzyme other than the active site, inducing conformational changes that impair its function. For instance, some amino naphthoquinone derivatives are proposed to bind to a site at the dimer interface of Trypanosoma cruzi TR (TcTR), disrupting the enzyme's quaternary structure and function. nih.govmdpi.com

Table 1: Investigated Naphthoquinone Derivatives and their Trypanothione Reductase Inhibition Profile

Compound/Derivative Proposed Mechanism of TR Inhibition Reference
2,3-bis[3-(2-amidinohydrazono)-butyl]-1,4-naphthoquinone dihydrochloride Subversive substrate, futile-cycling nih.gov
8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone Non-competitive inhibition nih.gov

Mechanisms of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. While direct evidence for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- is not available, studies on related naphthoquinone derivatives suggest a potential for AChE inhibition.

Research has shown that both 1,4- and 1,2-naphthoquinone (B1664529) derivatives can inhibit AChE. nobelprize.org Interestingly, 1,2-naphthoquinone derivatives have been found to be more potent inhibitors than their 1,4-naphthoquinone (B94277) counterparts. nobelprize.org Molecular docking studies suggest that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nobelprize.orgrsc.org The CAS is where acetylcholine is hydrolyzed, while the PAS is an allosteric site that can modulate the enzyme's activity. By binding to both sites, these inhibitors can effectively block the entry of the substrate and the catalytic process.

For example, certain amino alcohol derivatives of 1,4-naphthoquinone have demonstrated AChE inhibitory activity, with docking studies indicating their interaction within the catalytic gorge of the enzyme. khanacademy.org The inhibitory potential appears to be influenced by the specific substitutions on the naphthoquinone core. nobelprize.org

Mechanisms of EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Naphthoquinone-based compounds have emerged as promising EGFR inhibitors. nih.gov

Studies on anilino-1,4-naphthoquinone derivatives have demonstrated potent, concentration-dependent inhibition of EGFR tyrosine kinase activity, with some compounds showing greater potency than the established EGFR inhibitor, erlotinib. nih.gov Molecular modeling has revealed that these inhibitors bind to the ATP-binding pocket of the EGFR kinase domain. nih.gov The interaction is stabilized by van der Waals forces and specific interactions with key amino acid residues. For instance, a 4-methyl substituent on the phenyl ring of an anilino-1,4-naphthoquinone was found to be a key feature for high-potency inhibition, forming alkyl interactions with several residues within the binding pocket. nih.gov

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that mediate a wide array of physiological responses to various extracellular stimuli. Currently, there is limited direct evidence in the scientific literature detailing the interaction of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- or its close analogues with GPCRs.

However, some research has explored the effects of naphthoquinone derivatives on other types of purinergic receptors, which are part of a larger family that includes some GPCRs (P1 and P2Y receptors). nih.gov For example, certain naphthoquinone sulfonamide derivatives have been identified as inhibitors of the P2X7 receptor, which is an ATP-gated ion channel involved in inflammatory responses. nih.gov Molecular docking studies suggest that these compounds may bind to an allosteric site on the P2X7 receptor. nih.gov While P2X7 is not a GPCR, this finding suggests a potential for naphthoquinone-based structures to interact with purinergic signaling pathways, a possibility that warrants further investigation in the context of GPCRs.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A significant mechanism underlying the biological activity of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- and its analogues is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This pro-oxidant activity is a well-documented characteristic of the naphthoquinone scaffold. nih.govnih.gov

The primary mechanism for ROS generation by naphthoquinones is redox cycling. nih.gov In this process, the naphthoquinone is reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone radical. nih.gov This unstable intermediate can then transfer an electron to molecular oxygen, forming the superoxide (B77818) anion radical (O₂⁻) and regenerating the parent naphthoquinone. nih.gov This cycle can repeat, leading to a continuous production of superoxide. Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), by the enzyme superoxide dismutase. nih.gov

This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.gov Additionally, the redox cycling of naphthoquinones can deplete the cell's pool of reducing equivalents, such as NADH and NADPH, and thiol-containing antioxidants like glutathione (B108866) (GSH). The depletion of GSH further exacerbates oxidative stress and can disrupt cellular redox signaling.

Table 2: Key Events in Naphthoquinone-Induced Oxidative Stress

Event Description Consequence Reference
Redox Cycling Naphthoquinone is reduced to a semiquinone radical, which then reduces molecular oxygen. Continuous generation of superoxide radicals (O₂⁻). nih.govnih.gov
ROS Formation Superoxide is converted to other reactive oxygen species like hydrogen peroxide (H₂O₂). Increased intracellular ROS levels. nih.gov
Depletion of Antioxidants Consumption of cellular reducing equivalents (NADH, NADPH) and thiols (GSH). Impaired cellular antioxidant capacity.

Interference with Biomolecular Synthesis (e.g., DNA, RNA, Protein Synthesis Inhibition)

The biological effects of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- and its analogues extend to the disruption of fundamental cellular processes such as the synthesis of DNA, RNA, and proteins. This interference can occur through various mechanisms, ultimately leading to the inhibition of cell growth and proliferation.

Some pyranonaphthoquinone derivatives, such as α-lapachone and β-lapachone, have been shown to inhibit DNA topoisomerase II. This enzyme is essential for managing the topological state of DNA during replication and transcription. Inhibition of topoisomerase II by these compounds can lead to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.

Inhibition of RNA synthesis has also been observed with related quinone compounds. For instance, metabolites of benzene, which include quinones, have been found to inhibit mitochondrial RNA synthesis in a concentration-dependent manner. This suggests that naphthoquinone-containing compounds could potentially disrupt cellular energy production and other processes reliant on mitochondrial gene expression.

Furthermore, certain naphthopyran derivatives have been identified as inhibitors of protein synthesis through indirect mechanisms. For example, a specific 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivative was found to be a potent inhibitor of the transcription factor c-Myb. c-Myb is crucial for the regulation of genes involved in cell proliferation and differentiation, and its inhibition can thus indirectly affect protein synthesis. This same compound also acts as a microtubule-targeting agent, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to a G2/M cell cycle arrest and can induce apoptosis.

Mechanisms of Antimicrobial Activity against Specific Organisms

Naphthopyranones, a class of fungal metabolites, and their synthetic analogues have demonstrated notable antimicrobial activities through various mechanisms. The core structure, often featuring an α,β-unsaturated ketone within the pyran ring, appears crucial for their biological action.

The antimicrobial effect of these compounds is particularly pronounced against Gram-positive bacteria. For instance, Lulworthinone, a dimeric naphthopyrone, has shown antibacterial activity against reference strains of Staphylococcus aureus and Streptococcus agalactiae, with Minimum Inhibitory Concentrations (MICs) of 6.25 μg/ml and 12.5 μg/ml, respectively. nih.gov Another analogue, Talaroderxine C, was highly potent against Bacillus subtilis with a very low MIC of 0.52 µg/mL. nih.gov The proposed mechanisms for antibacterial action often involve interference with critical cellular processes. One such mechanism is the inhibition of the FtsZ protein, which is essential for bacterial cell division, a mode of action reported for the dimeric naphthopyrone, viriditoxin. nih.gov Furthermore, some naphthopyranone analogues are believed to disrupt the bacterial cell membrane, leading to cell death. medcraveonline.com Lulworthinone has also been observed to inhibit the formation of bacterial biofilms, a key virulence factor in many pathogenic bacteria, although it was not effective in eradicating established biofilms. nih.gov

In the realm of antifungal activity, these compounds exhibit varied efficacy and mechanisms. While Lulworthinone did not show activity against Candida albicans, other naphthopyranone analogues have. nih.gov For instance, studies on acylhydroquinones, which share structural similarities, suggest that their antifungal activity against Candida species is influenced by the nature of the acyl chain and the aromatic ring. nih.gov For some antifungal derivatives, a multi-target approach has been suggested, with proposed interactions involving the ergosterol (B1671047) biosynthesis pathway and sorbitol, which is crucial for osmotic stability in fungi. researchgate.net A study on 6-pentyl-2H-pyran-2-one, a related pyranone, revealed that it inhibits mycelial growth and sporulation in the oomycete Peronophythora litchii by potentially targeting the TOR (Target of Rapamycin) signaling pathway, a central regulator of cell growth and proliferation in eukaryotes. arxiv.org

The structural features of these molecules play a significant role in their antimicrobial potency. For example, in a series of 6-hydroxy-2H-pyran-3(6H)-one derivatives, the presence of the α,β-enone system was found to be essential for activity, and the size and nature of substituents at specific positions on the pyran ring could modulate the antibacterial efficacy. researchgate.net

Table 1: Antimicrobial Activity of Naphthopyranone Analogues against Specific Organisms

Compound/Analogue Target Organism Activity Reported Mechanism/Note
Lulworthinone Staphylococcus aureus MIC: 6.25 µg/mL nih.gov Inhibition of biofilm formation nih.gov
Lulworthinone Streptococcus agalactiae MIC: 12.5 µg/mL nih.gov -
Talaroderxine C Bacillus subtilis MIC: 0.52 µg/mL nih.gov Potent activity
Talaroderxine C Staphylococcus aureus MIC: 66.6 µg/mL nih.gov Moderate activity
Viriditoxin Bacteria Inhibits FtsZ nih.gov Essential for cell division nih.gov
6-pentyl-2H-pyran-2-one Peronophythora litchii Antifungal arxiv.org Targets TOR pathway arxiv.org
Acylhydroquinones Candida species Antifungal nih.gov Structure-dependent activity nih.gov

Mechanisms of Cytotoxic Activity in Cellular Models (e.g., alterations in cellular membranes, chromatin structure, mitochondrial function)

Analogues of 2H-Naphtho[2,3-b]pyran-2-one have emerged as potent cytotoxic agents, inducing cell death in various cancer cell lines through multifaceted mechanisms that impact cellular architecture and signaling pathways. A prominent mechanism identified for several naphthopyran derivatives is the disruption of the microtubule network. nih.govnih.gov

Certain 2-amino-4-aryl-4H-naphthopyran-3-carbonitriles have been identified as microtubule-targeting agents. nih.govnih.gov These compounds inhibit the polymerization of tubulin, leading to the destabilization and destruction of the microtubular cytoskeleton. nih.gov This disruption of a critical component of the cellular scaffolding triggers a cascade of events, beginning with a strong cell cycle arrest in the G2/M phase. nih.gov Unable to proceed through mitosis, the cells are ultimately driven into apoptosis, a form of programmed cell death. nih.govnih.gov This apoptotic process is characterized by the activation of effector caspases, such as caspase-3 and caspase-7. nih.gov

Further investigation into structurally related 4-aryl-4H-chromenes corroborates this apoptotic mechanism. Studies on human leukemia K562 cells showed that these compounds induce apoptosis through the activation of the intrinsic pathway, evidenced by the activation of caspase-9, followed by the executioner caspase-3. nih.gov This process is also associated with the downregulation of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. nih.gov The hallmarks of apoptosis, including morphological changes in the nucleus (chromatin condensation) and alterations in the cellular membrane, such as the surface expression of phosphatidylserine, have been observed following treatment with these compounds. nih.gov

While apoptosis via microtubule disruption is a key mechanism, other cellular effects have been noted. Some naphtho[2,3-b]furan-4,9-diones, which are structurally related to the naphthopyranone core, have been shown to induce early apoptotic markers like annexin (B1180172) V staining without the canonical activation of caspases or significant internucleosomal DNA fragmentation in certain oral squamous cell carcinoma cell lines. nih.gov This suggests the possibility of alternative, caspase-independent cell death pathways. nih.gov

Mitochondrial dysfunction is another potential avenue for the cytotoxic effects of these quinone-containing structures. While direct studies on 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- are limited, related quinone-based compounds are known to induce cytotoxicity through mitochondrial impairment. nih.gov This can involve alterations in the mitochondrial membrane potential and a decrease in intracellular ATP levels, ultimately compromising cellular energy metabolism and viability. nih.govnih.gov

Table 2: Mechanistic Details of Cytotoxic Activity for Naphthopyran Analogues

Analogue Class Cellular Model Primary Mechanism Downstream Effects
2-Amino-4-aryl-4H-naphthopyran-3-carbonitriles Cancer cell lines Microtubule destabilization nih.govnih.gov G2/M cell cycle arrest, Caspase-3/7 activation, Apoptosis nih.gov
4-Aryl-4H-chromenes Human leukemia K562 cells Apoptosis induction nih.gov Caspase-9 and -3 activation, Survivin downregulation nih.gov
Naphtho[2,3-b]furan-4,9-diones Oral squamous cell carcinoma cells Induction of early apoptotic markers nih.gov Limited caspase activation and DNA fragmentation nih.gov
Quinone-based compounds Human neuronal and hepatic cell lines Mitochondrial dysfunction nih.gov Altered membrane potential, ATP depletion nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging Assays, DPPH, ABTS)

Derivatives of naphthopyranone and related pyran structures have been investigated for their antioxidant properties, primarily through their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netnih.gov

The fundamental mechanism behind the antioxidant activity of these compounds is their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the radical chain reaction. medcraveonline.com The DPPH assay, for instance, involves the reduction of the stable, purple-colored DPPH radical to the yellow-colored, non-radical form, diphenylpicrylhydrazine. The extent of this color change, measured spectrophotometrically, is proportional to the radical scavenging capacity of the tested compound. medcraveonline.commdpi.com Similarly, the ABTS assay measures the ability of an antioxidant to reduce the pre-formed blue-green ABTS radical cation. nih.govnih.gov

Structure-activity relationship studies have provided insights into the chemical features that govern the antioxidant potential of these molecules. For a pyran-4-one derivative, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the unstable enol structure was identified as the key factor for its significant antioxidant activity. nih.gov The hydroxyl group at the olefinic position was found to have a more pronounced impact on radical scavenging than other hydroxyl groups on the molecule. nih.gov It is proposed that this compound can be oxidized twice, allowing it to quench two radical molecules. nih.gov

In the case of naphtho-gamma-pyrones, the radical scavenging potential has been directly linked to the number of hydroxyl groups substituted on the core skeleton. nih.gov This is consistent with the general understanding that phenolic hydroxyl groups are effective hydrogen donors, contributing significantly to antioxidant activity. Several studies on various heterocyclic compounds containing pyran or quinone moieties have demonstrated significant free radical scavenging activity in DPPH and ABTS assays, with some derivatives showing potency comparable to or greater than standard antioxidants like butylated hydroxytoluene (BHT). arxiv.orgresearchgate.netnih.gov

Table 3: Antioxidant Activity of Pyran and Naphthoquinone Derivatives

Compound Class/Derivative Assay Used Finding Reference
Naphthoquinone derivatives ABTS Exhibited promising activity researchgate.net
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) DPPH, ABTS Enol structure is key to activity; comparable to BHT nih.gov
Naphtho-gamma-pyrones Not specified Radical scavenging potential related to the number of hydroxyl groups nih.gov
Thiocarbohydrazone derivatives DPPH Significant radical scavenging activities arxiv.org
Pyrrolo[2,3-b]quinoxaline derivatives DPPH Demonstrated potential as radical scavengers rsc.org

Anti-inflammatory Pathways and Cellular Targets

Analogues of 2H-Naphtho[2,3-b]pyran-2-one, particularly those containing a naphthoquinone core, have demonstrated significant anti-inflammatory properties by modulating key cellular pathways involved in the inflammatory response.

A primary mechanism of action is the inhibition of nitric oxide (NO) production in inflammatory cells. nih.gov In studies using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a bacterial endotoxin (B1171834) that triggers a strong inflammatory response, several naphthoquinone derivatives effectively suppressed NO production. nih.gov The inhibitory concentrations (IC₅₀) for some of these compounds were lower than that of the standard anti-inflammatory drug indomethacin, indicating high potency. nih.gov

The reduction in NO levels is a direct consequence of the downregulation of the enzyme responsible for its production during inflammation, inducible nitric oxide synthase (iNOS). These compounds have been shown to inhibit the expression of iNOS at the mRNA level. nih.gov Furthermore, their anti-inflammatory action extends to another critical enzyme in the inflammatory cascade, cyclooxygenase-2 (COX-2). By inhibiting the expression of COX-2 mRNA, these derivatives can reduce the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. nih.gov

Beyond targeting iNOS and COX-2, these compounds also modulate the production of pro-inflammatory cytokines. Treatment with active naphthoquinone analogues has been shown to reduce the mRNA levels of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov These cytokines are central to orchestrating the inflammatory response, and their inhibition represents a significant anti-inflammatory effect.

While direct evidence for 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- is scarce, the activities of structurally related compounds suggest that the naphthoquinone and pyran moieties are important pharmacophores. Other heterocyclic systems have also been reported to exert anti-inflammatory effects by inhibiting phosphodiesterase-4 (PDE4) or affecting the metabolism of arachidonic acid to prostaglandins and leukotrienes, suggesting multiple potential pathways that could be modulated by this class of compounds. nih.govnih.gov

Table 4: Anti-inflammatory Mechanisms of Naphthoquinone Analogues

Cellular Target/Pathway Effect Consequence
Nitric Oxide (NO) Production Inhibition in LPS-stimulated macrophages nih.gov Reduction of a key inflammatory mediator.
Inducible Nitric Oxide Synthase (iNOS) Downregulation of mRNA expression nih.gov Decreased synthesis of NO.
Cyclooxygenase-2 (COX-2) Downregulation of mRNA expression nih.gov Reduced production of pro-inflammatory prostaglandins.
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reduction of mRNA levels nih.gov Attenuation of the overall inflammatory signaling cascade.

Applications and Advanced Materials Science

Photochromic Materials and Molecular Switches

Naphthopyrans are a significant class of molecular switches, valued for their ability to undergo reversible color changes upon exposure to light. This photochromism is central to their application in various advanced technologies.

The photochromic behavior of naphthopyrans, including the 2H-naphtho[2,3-b]pyran scaffold, is based on a reversible 6π electrocyclic ring-opening reaction. nih.gov When irradiated with ultraviolet (UV) light, the colorless naphthopyran molecule undergoes cleavage of a carbon-oxygen bond in the pyran ring. This structural change results in the formation of a highly colored, planar merocyanine (B1260669) dye. nih.gov

The reverse reaction, the ring-closure back to the colorless naphthopyran form, can be triggered by exposure to visible light or can occur thermally in the dark. researchgate.net The rate of this thermal fading is a critical property that can be tuned by modifying the chemical structure of the naphthopyran. For instance, the presence of different substituents on the naphthopyran core can influence the stability of the open-ring merocyanine form and thus the fade speed. researchgate.net While angular naphthopyrans like 2H-naphtho[1,2-b]pyran generally show significant photochromic activity at room temperature, linear naphthopyrans such as the 2H-naphtho[2,3-b]pyran scaffold have also been studied for their photo- and mechano-responsive properties. nih.govrsc.org

The transition between the closed and open forms involves significant changes in molecular geometry and electronic structure, which are responsible for the dramatic shift in the absorption spectrum.

Table 1: Photochromic Transition of Naphthopyrans

State Structure Color Inducing Stimulus
Closed Form Naphthopyran Colorless Visible Light / Heat

This table provides a generalized representation of the photochromic process in naphthopyrans.

The distinct optical states of naphthopyrans make them promising candidates for high-density optical data storage. researchgate.net Information can be written to a medium containing naphthopyran derivatives using a focused laser beam (e.g., UV light) to induce the colored merocyanine state, representing a "1" in a binary data system. The colorless state would represent a "0". This data can then be read by detecting the changes in absorption or fluorescence. The information can be erased by using visible light to revert the molecules to their colorless state, allowing for rewritable data storage.

The ability to switch between two states with light also makes these molecules ideal components for photoswitching devices. A 2H-naphtho[1,2-b]pyran has been shown to undergo photodimerization in the solid state, a process that can be reversed by irradiating a solution of the dimer. nih.gov Such reversible photochemical reactions are the basis for molecular-level switches that can control optical signals.

One of the most commercially successful applications of naphthopyrans is in photochromic ophthalmic lenses. nih.govresearchgate.net These lenses automatically darken when exposed to sunlight (specifically, the UV radiation in sunlight) and lighten in indoor environments. This is achieved by embedding naphthopyran compounds within the lens material. The reversible ring-opening reaction to the colored merocyanine form provides on-demand tinting, enhancing visual comfort and protecting the eyes from UV rays. The relatively slow fade rate of some 2,2-diaryl-2H-naphtho[1,2-b]pyrans is a desirable characteristic for this application. google.com

Similarly, this technology is being developed for "smart windows" in buildings and vehicles. These windows can control the amount of light and solar heat passing through, leading to significant energy savings by reducing the need for air conditioning and artificial lighting. Naphthopyran-based materials allow the window to tint dynamically in response to the intensity of sunlight.

Mechanochromic and Force-Responsive Materials

Recent research has revealed that in addition to light, mechanical force can also trigger the ring-opening reaction in naphthopyrans, a property known as mechanochromism. rsc.org When embedded into a polymer matrix, the mechanical stress applied to the material can be transduced to the naphthopyran units, forcing the pyran ring to open and generate the colored merocyanine form. rsc.org

This property makes naphthopyrans excellent molecular force probes. They can provide a direct visual indication of stress and strain in materials, which is invaluable for detecting damage or potential failure points in structural components. The color generated and its persistence can be tuned through chemical modifications, allowing for the design of materials with specific force-responsive characteristics. rsc.org For example, a linear 2H-naphtho[2,3-b]pyran incorporated into a polymer was shown to generate a purple color upon mechanical activation. rsc.org

Table 2: Stimuli and Responses of Naphthopyran Derivatives

Stimulus Phenomenon Resulting Form Application Area
UV Light Photochromism Colored Merocyanine Lenses, Data Storage

This table summarizes the dual-responsive nature of the naphthopyran scaffold.

Fluorescent Probes and Fluorophores

Certain naphthopyran derivatives also exhibit fluorescence, a property that is highly valuable in bio-imaging and sensing applications. nih.gov The emission of light upon excitation can be modulated by the same ring-opening and closing reactions that govern their photochromism.

A study on a 2H-naphtho[1,2-b]pyran monomer and its photodimers noted significant differences in their fluorescent properties, indicating that the aggregation state can influence the emission characteristics. nih.gov The monomer could be regenerated from the dimers, suggesting a switchable fluorescent system. nih.gov The development of pyran derivatives with strong fluorescence in various solvents and in the solid state highlights their potential as versatile fluorophores. researchgate.net

Fluorescent labeling is a cornerstone technique for visualizing and tracking biomolecules in biological systems. While direct application of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- as a biomolecular label is not extensively documented, the principles of fluorescent labeling provide a framework for its potential use.

A common strategy involves attaching a small fluorophore to a target biomolecule, such as a protein or nucleic acid. This is typically achieved through covalent bond formation. For a molecule like a naphthopyran derivative to be used as a label, it would first need to be functionalized with a reactive group that can specifically react with a corresponding group on the biomolecule.

Modern bioorthogonal chemistry techniques, such as click chemistry, are often employed for this purpose. These reactions are highly specific, efficient, and can be carried out in complex biological environments without interfering with native biochemical processes. For instance, a naphthopyran could be modified to contain an azide (B81097) or alkyne group. This functionalized fluorophore could then be "clicked" onto a biomolecule that has been metabolically engineered to express the complementary alkyne or azide group. This allows for precise and stable attachment of the fluorescent probe to the molecule of interest, enabling its visualization and study within living cells.

Design for Metal Ion and pH Detection

While direct studies on 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- for metal ion and pH detection are not extensively documented, the broader class of naphthalene-based compounds serves as a crucial precedent for designing fluorescent chemosensors. The fundamental principle behind these sensors lies in the interaction between the functional groups on the organic molecule and the target metal ions or changes in pH, which in turn modulates the fluorescence output of the molecule.

Researchers have successfully designed fluorescent probes for metal ion detection using related structures such as naphthalene-based Schiff bases and naphthofuran derivatives. For instance, a naphthalene (B1677914) Schiff-base has been engineered to act as a dual-analyte probe for the quantitative detection of Al³⁺ and Mg²⁺ ions. nih.gov The sensing mechanism is predicated on the inhibition of the photo-induced electron transfer (PET) process upon the formation of a complex between the probe and the metal ion. nih.gov This interaction leads to a discernible "off-on" fluorescent response. nih.gov

Furthermore, the selectivity of such probes can often be tuned by altering the pH of the environment. In the case of the aforementioned naphthalene Schiff-base probe, it selectively detects Al³⁺ in a solution with a pH of 6.3, while its detection can be switched to Mg²⁺ by adjusting the pH to 9.4. nih.gov This pH-dependent selectivity is attributed to the protonation and deprotonation of specific moieties within the sensor molecule, which influences its binding affinity for different metal ions. researchgate.net

The design principles from these related compounds suggest that the 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- scaffold could potentially be functionalized to create novel fluorescent sensors. The strategic incorporation of specific binding sites, such as Schiff bases or other chelating groups, onto the naphthopyran framework could enable selective detection of various metal ions and pH changes.

Table 1: Examples of Naphthalene-Based Fluorescent Probes for Ion Detection

Probe TypeTarget Analyte(s)Sensing MechanismpH Dependence
Naphthalene Schiff-baseAl³⁺, Mg²⁺Photo-induced Electron Transfer (PET) InhibitionSelective for Al³⁺ at pH 6.3, Mg²⁺ at pH 9.4 nih.gov
Naphthofuran derivativeFe³⁺Quenching of fluorescenceOperates in a specific pH range researchgate.net

Application in Microenvironment Polarity Sensing

The sensitivity of a molecule's fluorescence to the polarity of its surrounding microenvironment is a valuable property for various applications, including the study of biological membranes and polymer systems. While specific research on the application of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- as a microenvironment polarity sensor is limited, the photophysical properties of related naphthopyran and pyran-based systems provide insights into this potential.

The fluorescence characteristics of certain organic dyes, including their emission wavelength and quantum yield, can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, forms the basis for polarity sensing. For instance, novel photochromic naphthopyrans incorporating naphthalimide moieties have been synthesized and studied. These compounds exhibit changes in their photophysical properties, which can be modulated by the introduction of different functional groups, indicating a sensitivity to their chemical environment. nih.govnih.gov

Potential in Electronic Display Systems and Temporary/Permanent Memory Devices

The photochromic properties of certain naphthopyran derivatives have positioned them as promising candidates for applications in electronic display systems and memory devices. Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. This light-induced switching capability is the cornerstone of their use in these advanced technologies.

While many studies have focused on angular naphthopyrans, such as the 3H-naphtho[2,1-b]pyran isomers, research has also begun to explore the properties of linear 2H-naphtho[2,3-b]pyrans. nih.gov Traditionally, linear naphthopyrans were considered non-photochromic at ambient temperatures because the ring-opening reaction would lead to a complete dearomatization of the naphthalene core, a thermodynamically unfavorable process. nih.gov

However, recent studies have demonstrated that the introduction of a polarizing substituent, such as a dialkylamine group, can enable both photochromic and mechanochromic behavior in the linear 2H-naphtho[2,3-b]pyran scaffold. nih.gov This substitution alters the electronic properties of the molecule, facilitating the reversible ring-opening reaction upon exposure to UV light. nih.gov The colorless, ring-closed form can transform into a colored, ring-opened merocyanine form, and this process can be reversed, allowing for the "writing" and "erasing" of information, a key feature for memory devices.

The ability of these molecules to switch between two distinct states with different optical properties makes them suitable for use in electronic displays where pixels could be switched on and off using light. The long-lived nature of the colored species in some photochromic systems is particularly relevant for the development of temporary or even permanent memory storage. nih.gov

Table 2: Comparison of Angular and Linear Naphthopyran Photochromism

Naphthopyran TypeTypical Photochromic Behavior at Room TemperatureEnabling Factors for PhotochromismPotential Applications
Angular (e.g., 3H-naphtho[2,1-b]pyran)Generally photochromicInherent structural propertiesOphthalmic lenses, optical switches nih.gov
Linear (e.g., 2H-Naphtho[2,3-b]pyran)Typically non-photochromicIntroduction of polarizing substituents (e.g., dialkylamine) nih.govElectronic displays, memory devices nih.gov

Natural Occurrence and Biosynthesis

Isolation from Plant and Microbial Sources

Naphthopyranones, including derivatives structurally related to 3-methyl-2H-naphtho[2,3-b]pyran-2-one, have been predominantly isolated from the plant genus Paepalanthus. mdpi.comresearchgate.net This genus is the largest in the Eriocaulaceae family, a group of monocotyledonous plants common to the mountainous regions of South America, particularly the "campos rupestres" of Brazil. mdpi.comredalyc.org

Detailed chromatographic and spectrometric studies have identified naphthopyranones in various parts of these plants. For instance, they are described as being found exclusively in the capitulae (flower heads) of many Paepalanthus species belonging to the subgenus Platycaulon. mdpi.comresearchgate.net Research on Paepalanthus diffissus led to the isolation of the bioactive naphthopyranones (+)-semi-vioxanthin and vioxanthin (B95084) from its rhizomes. redalyc.org This finding is particularly interesting as these types of metabolites are more commonly found in fungi and lichens, suggesting their occurrence in higher plants is rare. redalyc.org Furthermore, studies on Paepalanthus microphyllus have resulted in the isolation of several naphthopyranone glycosides from its aerial parts. nih.gov

The presence of naphthopyranones has also been noted in the genus Eriocaulon, suggesting a chemical relationship between it and the Paepalanthus genus. researchgate.net The consistent isolation of these compounds from Paepalanthus has established them as significant chemical markers for the genus. researchgate.net

Table 1: Examples of Naphthopyranones Isolated from Natural Sources
Compound NameSource OrganismReference
(+)-Semi-vioxanthinPaepalanthus diffissus redalyc.org
VioxanthinPaepalanthus diffissus redalyc.org
Paepalantine-9-O-beta-D-glucopyranosidePaepalanthus microphyllus nih.gov
Paepalantine-9-O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosidePaepalanthus microphyllus nih.gov
Paepalantine-9-O-alpha-L-arabinopyranosyl-(1->6)-beta-D-glucopyranosidePaepalanthus microphyllus nih.gov
Paepalantine-9-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosidePaepalanthus microphyllus nih.gov

Biosynthetic Pathways and Precursors

The biosynthesis of naphthopyranones is closely linked to the polyketide pathway. nih.gov Polyketides are a large class of secondary metabolites produced by a family of multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org The biosynthesis process shares notable similarities with fatty acid synthesis. wikipedia.orgnih.gov

The process begins with a "starter unit" and sequentially adds "extender units," most commonly malonyl-CoA, in a series of condensation reactions. wikipedia.orgyoutube.com This assembly-line-like mechanism, catalyzed by different domains within the PKS enzyme complex, builds a linear polyketide chain. nih.govyoutube.com This flexible chain is then folded and undergoes intramolecular cyclization and aromatization reactions to form the characteristic ring structures of compounds like naphthopyranones. youtube.com

Plant-specific type III polyketide synthases are key to this process. For example, research has shown that a type III PKS from Aloe arborescens, which naturally produces a chromone, could be engineered to synthesize an unnatural nonaketide naphthopyrone through the sequential condensation of nine malonyl-CoA molecules. nih.gov This demonstrates the fundamental role of PKSs and malonyl-CoA as the primary precursor in forming the naphthopyranone skeleton. nih.gov The PKS enzyme controls the folding of the poly-β-ketoester chain, facilitating the specific carbon-carbon bond formations required to create the final ring system. youtube.com

Table 2: Key Components in Naphthopyranone Biosynthesis
ComponentRoleReference
Polyketide Synthases (PKSs)Enzyme family that catalyzes the assembly of polyketide chains from simple precursors. wikipedia.org
Malonyl-CoAPrimary "extender unit" or building block for the growing polyketide chain. nih.gov
Acyl-CoAServes as the "starter unit" for the biosynthetic process. nih.gov
Polyketide ChainThe linear intermediate that is folded and cyclized to form the final product. youtube.com

Ecological and Biological Roles

As secondary metabolites, naphthopyranones are not essential for the primary growth and development of the organism but fulfill crucial ecological roles. Their production is often a response to environmental stimuli and provides an evolutionary advantage. Various biological activities have been reported for naphthopyranones isolated from Paepalanthus, including anti-inflammatory and cytotoxic effects, which can serve as chemical defenses against herbivores, insects, and pathogens. mdpi.comredalyc.org Some extracts containing these compounds have also demonstrated mutagenic activity. mdpi.com

Beyond their role in chemical defense, naphthopyranones are significant as taxonomic markers. mdpi.com The chemical profile of secondary metabolites can be a stable and reliable characteristic for classifying and differentiating plant species. In the Eriocaulaceae family, the presence or absence of naphthopyranones is a key chemotaxonomic indicator. Naphthopyranones and flavonols are considered the major, characteristic compounds in many Paepalanthus species. researchgate.netresearchgate.net Conversely, they are absent in the related genera Syngonanthus and Leiothrix, which primarily produce flavones and xanthones. researchgate.net This distinct chemical distribution aids botanists in the taxonomic delimitation of these closely related genera, a task that can be challenging based on morphology alone. mdpi.com

Challenges and Future Research Directions for 2h Naphtho 2,3 B Pyran 2 One, 3 Methyl

Development of Novel and More Sustainable Synthetic Routes

A primary challenge in the advancement of naphthopyran chemistry is the development of efficient and environmentally benign synthetic methodologies. Traditional multi-step syntheses often suffer from low to moderate yields and rely on harsh reagents or catalysts. nih.gov Future research must prioritize greener alternatives that offer higher efficiency and sustainability.

Key areas for development include:

One-Pot Reactions: Combining multiple synthetic steps into a single operation, as demonstrated in some pyran syntheses, reduces solvent waste and purification needs. researchgate.net A notable one-step protocol for other naphthopyrans involves treating a naphthol with a cinnamaldehyde (B126680) derivative using a titanium tetraethoxide catalyst, a method that could be adapted. rsc.org

Visible-Light-Mediated Synthesis: Leveraging visible light as a renewable energy source to drive cycloaddition reactions offers a green alternative to thermal methods. This has been successfully applied to the synthesis of related naphtho[2,3-b]furan-4,9-diones, suggesting its applicability to naphthopyran systems. nih.gov

Aqueous Synthesis: Utilizing water as a reaction medium is a cornerstone of green chemistry. An efficient, one-pot synthesis for thieno[3,2-c]pyrans has been developed in water, featuring a reusable reaction medium, which serves as a model for future naphthopyran syntheses. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Pyran-Based Heterocycles
MethodKey FeaturesCatalyst/SolventTypical YieldsSustainability AspectReference
Domino Reaction Base-promoted selective synthesis of 2H-pyranones.KOH / DMFExcellentHigh atom economy, reduced steps. acs.org
Visible-Light [3+2] Cycloaddition Synthesis of naphtho[2,3-b]furan-4,9-diones.Blue LEDs / AcetonitrileGoodUses renewable light energy, mild conditions. nih.gov
On-Water One-Pot Synthesis Synthesis of thieno[3,2-c]pyrans.Et3N / Water65-95%Eliminates organic solvents, reusable medium. nih.gov
Ultrasound-Assisted Synthesis Green synthesis of 2H-pyrano[2,3-d] nih.govacs.orgthiazoles.TrifluoroethanolHighShort reaction times, energy efficient. researchgate.net

Deepening Understanding of Complex Reaction Mechanisms and Intermediates

The functional properties of naphthopyrans, particularly their photochromism, are governed by complex reaction mechanisms involving short-lived intermediates. A deeper mechanistic understanding is crucial for designing molecules with desired characteristics. For instance, the photochromic reaction of 3H-naphthopyrans involves a photoinduced ring-opening followed by isomerization across a multidimensional potential-energy surface. rsc.org The process can lead to different isomeric products, such as transoid-cis and transoid-trans forms, with the latter often being an undesirable long-lived species formed via a two-photon process. rsc.org

Future research should focus on:

Transient Spectroscopy: Employing techniques like time-resolved FT-IR and transient absorption spectroscopy to detect and characterize fleeting intermediates in both photochemical and thermal reactions. rsc.orgrsc.org

Mechanistic Elucidation: Investigating the precise pathways of cyclization and rearrangement reactions. Plausible mechanisms for base-promoted pyranone formation involve intramolecular O-cyclization from an intermediate formed after a nucleophilic attack. acs.org Understanding these steps is key to controlling product selectivity.

Role of Intermediates: Identifying the role of key intermediates, such as the 2-imino-pyran species that can act as a versatile building block in the construction of more complex polyaromatic hydrocarbons. acs.org

Elucidation of Detailed Biological Mechanisms at a Molecular and Sub-cellular Level

Derivatives of naphthopyran have shown significant promise as potent biological agents, but a detailed understanding of their mechanism of action is often lacking. For example, certain 2-amino-4-aryl-4H-naphthopyran-3-carbonitriles have been identified as pleiotropic agents that inhibit the c-Myb transcription factor, destabilize microtubules, and exhibit antiangiogenic effects. nih.gov The standout compound from this series, known as 3f, displayed high cytotoxicity against cancer cells with low nanomolar IC50 values. nih.gov

To advance these findings, future research must:

Identify Molecular Targets: Move beyond phenotypic screening to pinpoint the specific proteins, enzymes, or nucleic acid sequences that compounds like 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- interact with.

Map Signaling Pathways: Determine how these interactions translate into cellular responses, such as the G2/M cell cycle arrest and induction of apoptosis observed with potent naphthopyrans. nih.gov

Clarify Polypharmacology: Investigate how a single compound can effectively engage multiple targets, such as both c-Myb and tubulin, and whether these effects are synergistic. nih.gov

Table 2: Biological Activities of a Lead Naphthopyran Derivative (Compound 3f)
ActivityTarget/AssayObservationSignificanceReference
Cytotoxicity Cancer Cell LinesLow nanomolar IC50 valuesPotent anti-cancer activity nih.gov
Microtubule Targeting Tubulin Polymerization AssayPotent inhibition, surpassing control C-A4Destabilizes cytoskeleton, induces mitotic arrest nih.gov
c-Myb Inhibition c-Myb/p300 InteractionEffective inhibitionDisrupts a key oncogenic transcription factor nih.gov
Antiangiogenesis Zebrafish SIV Angiogenesis ModelPotent inhibition of blood vessel growthPotential to starve tumors of nutrients nih.gov

Exploration of New Applications in Advanced Materials Science and Technology

The unique photochromic properties of the naphthopyran scaffold—the ability to change color upon irradiation with UV light and revert in the dark or with visible light—make it a prime candidate for advanced materials. rsc.org While applications in ophthalmic lenses are well-established, significant untapped potential exists. rsc.org

Future exploration should target:

High-Density Data Storage: The distinct states of the molecule (closed vs. open form) could be used to represent binary data, enabling novel optical memory systems.

Molecular Switches and Logic Gates: The reversible transformation can be harnessed to control material properties or create molecular-level logic gates. rsc.org

Chemical Sensing: The interaction of the open, colored form of a naphthopyran with specific analytes can produce a detectable signal. Naphthopyran derivatives have already been designed for the selective sensing of ions like cyanide. researchgate.net

Near-Infrared (NIR) Absorbing Dyes: Developing derivatives that absorb in the NIR region is a key goal for applications in thermal imaging, telecommunications, and in vivo imaging. Spiro-naphthopyran derivatives have been synthesized that show absorption bands in the near-IR region upon UV irradiation. rsc.org

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Properties

Synthesizing and testing every possible derivative of 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- is impractical. Advanced computational chemistry offers a path to rationally design novel compounds with specific, tailored properties before committing to laboratory synthesis. Quantum chemical tools are already being used to simulate photochromic reaction mechanisms and understand the potential energy surfaces that govern these transformations. acs.orgrsc.org

The next frontiers for computational design include:

Predictive Modeling: Using Density Functional Theory (DFT) and other ab initio methods to accurately predict absorption spectra, switching speeds, and fatigue resistance of new photochromic derivatives. acs.orgresearchgate.net

Virtual Screening: Employing molecular docking simulations to screen large virtual libraries of naphthopyran derivatives against biological targets like the colchicine (B1669291) binding site of tubulin to identify promising new drug candidates. nih.gov

Mechanism Simulation: Modeling complex reaction dynamics to understand how substituent changes influence reaction barriers and product distributions, guiding the design of more efficient syntheses. rsc.org

Addressing Specificity and Selectivity in Biological Interactions and Material Responses

A critical challenge for both therapeutic and materials applications is achieving high specificity and selectivity. For a drug, this means maximizing on-target activity while minimizing off-target effects. For a material, it means responding selectively to a specific stimulus.

Future research directions should aim to:

Enhance Biological Selectivity: Systematically modify the peripheral substituents of the naphthopyran core to improve binding affinity for a specific biological target. Structure-activity relationship (SAR) studies have shown that motifs like the 3,5-dimethoxy-4-alkoxyphenyl group are crucial for c-Myb inhibition and can be tuned to enhance potency and selectivity. nih.gov The high selectivity of some derivatives for cancer cells over non-malignant cells is a promising starting point. nih.gov

Improve Material Response: Design molecules that respond only to a narrow range of wavelengths or to a single type of chemical analyte. This has been achieved in developing a naphthopyran-based sensor that shows a selective response to cyanide ions. researchgate.net

Control Isomerization Pathways: In photochromic applications, designing derivatives that avoid the formation of unwanted, long-lived isomers is crucial for performance. Understanding the energy barriers between different isomeric forms can help in designing structures that favor a specific, desired reaction pathway. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- derivatives, and how can their purity be optimized?

  • Answer : The compound is typically synthesized via cyclization reactions using precursors like 2-hydroxy-1-naphthonitrile. For example, Thrope-Ziegler cyclization under microwave irradiation improves reaction efficiency and yield . Purification often involves column chromatography (silica gel with ether-toluene eluent) and recrystallization from toluene for high-purity crystalline products . Optimization includes controlling reaction temperature (e.g., cooling to 263 K) and stoichiometric ratios of reagents like triphenylphosphine and diethyl acetylenedicarboxylate .

Q. How is the molecular structure of 3-methyl-2H-naphthopyran derivatives validated experimentally?

  • Answer : X-ray crystallography is the gold standard for confirming molecular conformation. For instance, dihedral angles between fused aromatic rings and substituent positions (e.g., methyl groups) are resolved with precision, as demonstrated in studies of similar naphthopyran structures . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups and electronic environments .

Q. What in vitro models are suitable for preliminary screening of antimicrobial activity for this compound?

  • Answer : Standard assays include disk diffusion or broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like Candida albicans. Activity is quantified via minimum inhibitory concentration (MIC) values, with positive controls like ampicillin and fluconazole .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for 3-methyl-naphthopyran derivatives?

  • Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models can identify key interactions (e.g., hydrogen bonding with microbial enzymes) and explain variability in MIC values. For example, substituent electronegativity at the 3-position may modulate binding affinity to bacterial DNA gyrase . Meta-analyses of published datasets, accounting for variations in assay conditions (e.g., pH, inoculum size), are critical .

Q. What strategies enable regioselective functionalization of the naphthopyran core for targeted biological applications?

  • Answer : Directed ortho-metalation (DoM) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at specific positions. For instance, Claisen rearrangement after alkylation with 3-chloro-3-methyl-1-butyne generates dimethylpyran-fused derivatives with enhanced bioactivity . Microwave-assisted synthesis improves regioselectivity and reduces side products .

Q. How do steric and electronic effects of the 3-methyl group influence photochromic properties in naphthopyrans?

  • Answer : The methyl group at C3 stabilizes the open-form isomer via steric hindrance, delaying thermal reversion to the closed form. UV-Vis spectroscopy and time-resolved kinetics reveal extended half-lives (τ₁/₂) for the colored intermediates. Comparative studies with bulkier substituents (e.g., phenyl) show reduced fatigue resistance due to increased steric strain .

Q. What in vitro toxicological assays are recommended for assessing the safety profile of this compound?

  • Answer : Follow OECD guidelines using mammalian cell lines (e.g., HepG2 for hepatic toxicity, NRK-52E for renal effects). Key endpoints include cell viability (MTT assay), oxidative stress markers (e.g., glutathione depletion), and genotoxicity (Ames test). Dose-response curves should align with OSHA HCS classifications for acute toxicity (oral, dermal, inhalation) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (microwave power, solvent polarity) to ensure consistency .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational geometry optimizations (DFT/B3LYP) .
  • Biological Assays : Include negative controls and validate results across multiple microbial strains to mitigate false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.